4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid
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Overview
Description
4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-A]pyridine core. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis. Common methods for introducing the Boc group include the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Deprotection of the Boc group is often achieved using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other functional sites. Upon deprotection, the free amine can interact with various biological targets, potentially affecting enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
4-((Tert-butoxycarbonyl)amino)phenylboronic acid: Similar in structure but contains a boronic acid group instead of the pyrazolo[1,5-A]pyridine core.
3-Amino-4-(Boc-amino)pyridine: Contains a pyridine ring with Boc-protected amino groups.
Uniqueness
4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid is unique due to its pyrazolo[1,5-A]pyridine core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C15H19N3O5 |
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Molecular Weight |
321.33 g/mol |
IUPAC Name |
7-methoxy-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H19N3O5/c1-8-11(13(19)20)12-9(16-14(21)23-15(2,3)4)6-7-10(22-5)18(12)17-8/h6-7H,1-5H3,(H,16,21)(H,19,20) |
InChI Key |
JUQUACAZZXRKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=C(C2=C1C(=O)O)NC(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
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